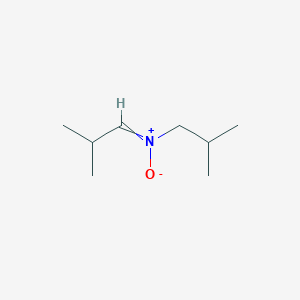
2-Methyl-N-(2-methylpropyl)propan-1-imine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(2-methylpropyl)propan-1-imine N-oxide is an organic compound with the molecular formula C8H19N. It is a derivative of propanamine and is characterized by the presence of an imine group and an N-oxide functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-methylpropyl)propan-1-imine N-oxide typically involves the reaction of 2-methylpropan-1-amine with an appropriate oxidizing agent. One common method is the oxidation of the corresponding amine using hydrogen peroxide or a peracid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-25°C to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as transition metal complexes can also be employed to facilitate the oxidation reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(2-methylpropyl)propan-1-imine N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding nitro compounds.
Reduction: Reduction of the N-oxide group can yield the parent amine.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Parent amine.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Methyl-N-(2-methylpropyl)propan-1-imine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(2-methylpropyl)propan-1-imine N-oxide involves its interaction with molecular targets through its imine and N-oxide functional groups. The imine group can form covalent bonds with nucleophilic sites on biomolecules, while the N-oxide group can participate in redox reactions, leading to the generation of reactive oxygen species. These interactions can modulate various biochemical pathways and exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Diisobutylamine: Similar structure but lacks the N-oxide group.
N,N-Bis(2-methylpropyl)amine: Similar structure but lacks the imine group.
2-Propanamine, N-methyl-: Similar structure but different substitution pattern.
Uniqueness
2-Methyl-N-(2-methylpropyl)propan-1-imine N-oxide is unique due to the presence of both the imine and N-oxide functional groups, which confer distinct reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
113123-21-0 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-methyl-N-(2-methylpropyl)propan-1-imine oxide |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-9(10)6-8(3)4/h5,7-8H,6H2,1-4H3 |
InChI Key |
RPSJEMXYJVXQMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[N+](=CC(C)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















